[(4-Sulfamoylphenyl)methyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-sulfamoylphenyl)methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S2/c9-8(14)11-5-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H3,9,11,14)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFIWIDRJBACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Sulfamoylphenyl Methyl Thiourea and Its Analogs
Established Synthetic Routes to [(4-Sulfamoylphenyl)methyl]thiourea
The traditional synthesis of this compound primarily relies on well-established reactions that are fundamental to the formation of the thiourea (B124793) moiety.
Reaction of Isothiocyanates with Amines
A cornerstone of thiourea synthesis is the reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com This reaction is a form of nucleophilic addition where the amino group attacks the electrophilic carbon of the isothiocyanate.
For the specific synthesis of this compound, the key precursor is 4-(aminomethyl)benzenesulfonamide. This amine can be reacted with a suitable thiocarbonyl transfer reagent to introduce the thiourea group. A common method involves the use of thiophosgene or its equivalents, which first converts the amine to an isothiocyanate, followed by a reaction with an amine. ijacskros.com Alternatively, the direct reaction of 4-(aminomethyl)benzenesulfonamide with an isothiocyanate source can yield the desired product. The general scheme for this type of reaction is as follows:
R-NCS + R'-NH₂ → R-NH-C(S)-NH-R'
In the context of this compound, the reaction would theoretically involve 4-(isothiocyanatomethyl)benzenesulfonamide and ammonia, or 4-(aminomethyl)benzenesulfonamide and a thiocyanic acid salt. The efficiency of this "click-type" amine-isothiocyanate coupling often results in high yields. nih.gov
Table 1: Key Reactants for Thiourea Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Isothiocyanate (R-NCS) | Primary/Secondary Amine (R'-NH₂) | N,N'-Disubstituted Thiourea |
| 4-(isothiocyanatomethyl)benzenesulfonamide | Ammonia (NH₃) | This compound |
| 4-(aminomethyl)benzenesulfonamide | Thiocyanic Acid (HSCN) or salt | This compound |
Utilization of Sulfanilamide as a Precursor
While direct conversion is not straightforward, sulfanilamide can serve as a starting material for the synthesis of the necessary precursor, 4-(aminomethyl)benzenesulfonamide. A potential synthetic pathway involves multiple steps:
Diazotization of Sulfanilamide: The amino group of sulfanilamide is converted to a diazonium salt using nitrous acid.
Sandmeyer Reaction: The diazonium salt can then be subjected to a Sandmeyer reaction to introduce a cyano group, yielding 4-cyanobenzenesulfonamide.
Reduction of the Nitrile: The cyano group of 4-cyanobenzenesulfonamide is then reduced to a primary amine (aminomethyl group) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step produces 4-(aminomethyl)benzenesulfonamide.
Formation of Thiourea: The resulting 4-(aminomethyl)benzenesulfonamide can then be converted to this compound as described in the previous section.
This multi-step process highlights the versatility of sulfanilamide as a foundational molecule in the synthesis of more complex sulfonamide derivatives. nih.govnih.gov
Advanced Synthetic Strategies for Thiourea Derivatization
Modern synthetic chemistry has introduced several advanced methodologies that offer improvements in terms of efficiency, environmental impact, and the ability to generate diverse molecular structures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For the synthesis of thiourea derivatives, microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. nih.govresearchgate.net The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to the efficient formation of the thiourea backbone. mdpi.orgmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiourea Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | nih.gov |
| Yield | Moderate to good | Good to excellent | researchgate.net |
| Energy Consumption | High | Low | |
| Side Reactions | More prevalent | Often minimized |
Green Chemistry Approaches in Thiourea Synthesis
In line with the principles of green chemistry, several environmentally benign methods for thiourea synthesis have been developed. These approaches aim to minimize the use and generation of hazardous substances. nih.gov Key strategies include the use of water as a solvent, the application of solar energy, and the development of solvent-free reaction conditions. researchgate.netgoogle.com For instance, performing the reaction of amines with carbon disulfide in an aqueous medium provides an efficient and greener route to symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org Continuous-flow synthesis is another green technique that allows for safe and efficient production with minimal waste. nih.gov
Table 3: Overview of Green Chemistry Approaches in Thiourea Synthesis
| Green Chemistry Principle | Application in Thiourea Synthesis | Advantages | Reference |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium | Non-toxic, non-flammable, readily available | nih.gov |
| Energy Efficiency | Utilization of solar energy or microwave irradiation | Reduced reliance on fossil fuels, faster reactions | nih.govresearchgate.net |
| Waste Prevention | One-pot and multi-component reactions | Higher atom economy, fewer purification steps | nih.govnih.gov |
| Catalysis | Use of organocatalysts like thiourea itself | Avoids toxic heavy metal catalysts | acs.org |
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the combination of three or more starting materials in a single synthetic operation to form a complex product. rsc.org This approach is highly efficient for generating libraries of structurally diverse compounds. In the context of thiourea synthesis, MCRs can be employed to introduce a wide range of substituents, facilitating the exploration of structure-activity relationships. A notable example is the three-component reaction of an isocyanide, an amine, and elemental sulfur to produce thioureas. nih.gov This method is often chromatography-free, further enhancing its efficiency and green credentials. nih.govnih.gov
Table 4: Examples of Multi-Component Reactions for Thiourea Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Isocyanide, Amine, Elemental Sulfur | Aqueous polysulfide solution | Thiourea derivative | nih.govnih.gov |
| Amine, Carbon Disulfide, Alkyl Halide | Base | Dithiocarbamate intermediate, then thiourea derivative | |
| Isocyanide, Amine, Sulfur, 2'-Bromoacetophenone | One-pot, aqueous conditions | 2-Iminothiazoline (from thiourea intermediate) | researchgate.net |
Functional Group Interconversions and Modifications
Functional group interconversions are pivotal in the synthesis of complex organic molecules from simpler starting materials. In the context of this compound analogs, these strategies are employed to introduce diverse substituents, manipulate the key sulfamoyl group, and to construct related heterocyclic systems.
The introduction of varied substituents onto the this compound scaffold is crucial for fine-tuning its chemical and biological properties. These modifications can be targeted at the phenyl ring, the thiourea nitrogen atoms, or the benzylic methylene (B1212753) bridge.
A primary method for introducing diversity is through the synthesis of 1-aroyl-3-(4-sulfamoylphenyl)thiourea derivatives. This approach typically involves the reaction of a substituted aroyl isothiocyanate with sulfanilamide. The aroyl isothiocyanate is often generated in situ from the corresponding aroyl chloride and a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like acetone researchgate.net. This versatile reaction allows for the incorporation of a wide range of substituents on the aroyl moiety.
For instance, a series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives have been synthesized to explore their biological activities nih.govnih.gov. The general synthetic scheme for these compounds is depicted below:
Scheme 1: General Synthesis of 3-Aroyl-1-(4-sulfamoylphenyl)thiourea Derivatives
Step 1: Formation of Aroyl Isothiocyanate Ar-COCl + KSCN → [Ar-CO-NCS] + KCl
Step 2: Reaction with Sulfanilamide [Ar-CO-NCS] + H₂N-C₆H₄-SO₂NH₂ → Ar-CO-NH-CS-NH-C₆H₄-SO₂NH₂
This methodology has been successfully applied to produce a variety of analogs with different substitution patterns on the aromatic ring of the aroyl group. The following table provides examples of such derivatives and their reported yields.
| Entry | Aroyl Group (Ar-CO) | Yield (%) | Reference |
| 1 | Benzoyl | 75 | nih.gov |
| 2 | 4-Methylbenzoyl | 82 | researchgate.net |
| 3 | 3-Methylbenzoyl | 78 | nih.gov |
| 4 | 4-Chlorobenzoyl | 85 | nih.gov |
| 5 | 4-Methoxybenzoyl | 80 | nih.gov |
Another key strategy involves the modification of the starting materials. For instance, using substituted anilines or benzylamines in place of sulfanilamide or its corresponding benzylamine would allow for the introduction of substituents directly onto the phenyl ring or the methylene bridge.
The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules. Its manipulation in the context of this compound can lead to the generation of novel analogs with potentially enhanced properties. While the direct manipulation of the sulfamoyl group in the presence of a thiourea moiety requires careful consideration of chemoselectivity, several general strategies for sulfonamide modification can be considered.
N-Alkylation and N-Arylation: The nitrogen atom of the sulfonamide can potentially undergo alkylation or arylation. However, the nucleophilicity of the thiourea nitrogens could lead to competitive side reactions. Selective protection of the thiourea group might be necessary to achieve the desired transformation on the sulfamoyl nitrogen.
N-Acylation: Acylation of the sulfonamide nitrogen is a feasible modification. This can be achieved using various acylating agents such as acid chlorides or anhydrides under basic conditions. An isothiourea-catalyzed atroposelective N-acylation of sulfonamides has been reported, which could be a potential route for introducing chirality chemrxiv.org.
Conversion to Other Functional Groups: The sulfonamide group can be viewed as a versatile synthetic handle. For instance, methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed, which generate sulfinates and amines rsc.org. These intermediates can then be further functionalized. Applying such a strategy to a derivatized this compound could open up avenues for introducing a wide range of new functionalities.
Use of Thiourea Dioxide as a Sulfonyl Group Source: In a retrosynthetic sense, thiourea dioxide has been utilized as a source of the sulfonyl group in the synthesis of sulfones and sulfonamides under photoredox conditions researchgate.net. This approach offers an alternative route for the construction of the sulfamoylphenyl moiety.
Thiourea derivatives are well-established and versatile precursors for the synthesis of a wide variety of heterocyclic compounds nih.govwikipedia.org. The this compound scaffold contains the requisite functionalities to participate in cyclization reactions, leading to the formation of important heterocyclic systems.
Thiazoles: One of the most common applications of thioureas in heterocyclic synthesis is the Hantzsch thiazole synthesis. This involves the reaction of a thiourea with an α-halocarbonyl compound. For this compound, this would lead to the formation of 2-amino-thiazole derivatives bearing the (4-sulfamoylphenyl)methyl group.
Pyrimidines: Thioureas can also be used to construct pyrimidine rings through condensation reactions with β-dicarbonyl compounds or their equivalents wikipedia.org.
Triazines: The reaction of thiourea with hydrazine can lead to the formation of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, a precursor for various triazine derivatives. Acyl thiourea derivatives can also undergo cyclization to form 1,2,4-triazoles.
The following table summarizes some of the potential heterocyclic scaffolds that can be synthesized from a thiourea precursor.
| Heterocyclic Scaffold | General Reactant | Reference |
| Thiazole | α-Halocarbonyl compound | |
| Pyrimidine | β-Dicarbonyl compound | wikipedia.org |
| 1,2,4-Triazole | Hydrazine or via acyl thiourea cyclization | |
| 1,3,5-Triazine | Dicarbonyl compounds and amines | nih.gov |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure the scalability of the process. For the synthesis of this compound and its analogs, several parameters can be fine-tuned.
Solvent and Catalyst: The choice of solvent can significantly impact the reaction rate and yield. For the synthesis of N-acyl thioureas, acetone is a commonly used solvent nih.gov. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve the yield of N-acyl thiourea synthesis by facilitating the reaction between the acid chloride and the thiocyanate salt in a heterogeneous system nih.gov.
Temperature and Reaction Time: The reaction temperature and duration are crucial parameters that need to be optimized for each specific transformation. For instance, the formation of the aroyl isothiocyanate intermediate is often carried out under reflux, while the subsequent reaction with the amine may proceed at room temperature or with gentle heating.
Base: In reactions involving the manipulation of the sulfamoyl group or in cyclization reactions, the choice of base is important. Non-nucleophilic bases are often preferred to avoid unwanted side reactions.
The following table presents a comparison of reaction conditions for the synthesis of related thiourea derivatives, highlighting the impact of different parameters on the yield.
| Starting Materials | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| 4-Methylbenzoyl chloride, KSCN, Sulfanilamide | Acetone | None | Reflux | 4 | 82 | researchgate.net |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride, NH₄SCN, Benzothiazol-2-amine | Acetone | None | Reflux | 1 | 41 | nih.gov |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride, NH₄SCN, Benzothiazol-2-amine | Acetone | TBAB | Reflux | 1 | 76 | nih.gov |
| Phenethylamine, Benzylamine, Sulfur | Water | PMDTA | 80 °C | 0.5 | 89 |
Structure Activity Relationship Sar Studies of 4 Sulfamoylphenyl Methyl Thiourea and Its Derivatives
Impact of Substituent Variations on Biological Activity
Electronic Effects of Aromatic Ring Substitutions
The electronic properties of substituents on the aromatic rings are a key determinant of biological activity. The sulfonamide group (-SO₂NH₂) on the phenyl ring is a strong electron-withdrawing group, which significantly influences the electronic environment of the entire molecule. nih.gov This group, along with the thiourea (B124793) moiety, is a cornerstone of the pharmacophore for many biologically active sulfonamides. nih.govnih.gov
Research into related benzenesulfonamide-thiourea derivatives has shown that the introduction of additional substituents can either enhance or diminish activity depending on their electronic nature. In a study of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, it was observed that electron-donating groups, such as methyl and methoxy (B1213986) groups, at the 4-position of the terminal aryl ring generally increased antimycobacterial activity. nih.gov Conversely, in a series of N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide derivatives, the presence of an electron-withdrawing fluorine atom on the benzamide (B126) ring was found to modulate inhibitory selectivity against different human carbonic anhydrase (hCA) isoforms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have further solidified the importance of electronic descriptors. Models developed for sulfur-containing thiourea and sulfonamide derivatives have demonstrated that properties like electronegativity are essential predictors of anticancer activity. nih.govnih.gov These findings suggest that fine-tuning the electronic landscape of the [(4-Sulfamoylphenyl)methyl]thiourea scaffold is a critical strategy for optimizing its biological function. The interplay between electron-donating and electron-withdrawing groups can alter the pKa of the sulfonamide and thiourea protons, affecting their ability to form crucial hydrogen bonds with biological targets. nih.govmdpi.com
Steric Effects of Aliphatic and Heterocyclic Moiety Introduction
The introduction of various aliphatic and heterocyclic groups, typically on the second nitrogen atom of the thiourea linker, has a significant impact on the SAR, primarily through steric effects and the introduction of new binding interactions.
The size and shape of these substituents can dictate how the molecule fits into the binding pocket of a target enzyme or receptor. For instance, studies on benzenesulfonamide (B165840) thioureas revealed that incorporating a bulky benzo nih.govresearchgate.netdioxol moiety resulted in the most potent antimycobacterial activity within the tested series. nih.gov Similarly, the introduction of a 4-morpholinyl-4-phenyl group also yielded a highly active compound, suggesting that the volume and nature of the substituent are crucial for optimal interaction with the target, in this case, the M. tuberculosis enoyl reductase InhA. nih.gov
Benzothiazole (B30560): Derivatives incorporating a benzothiazole ring have been investigated, with preliminary SAR studies indicating that electronic factors on the benzothiazole ring significantly affect antimicrobial activity. nih.gov
Thiadiazole: Cyclization of thiosemicarbazones into thiadiazole derivatives has been shown to modulate activity against Schistosoma mansoni. nih.gov
Triazole: The presence of a triazole ring can lead to potent activity, likely due to the nitrogen atoms participating in additional binding interactions within the enzyme's active site. nih.gov
Pyridine (B92270): In some series, a methoxy group at the 2-position of a pyridine ring was found to enhance antiproliferative activity, demonstrating the importance of substitution patterns on the introduced heterocycle. mdpi.com
The following table summarizes the inhibitory concentration of various thiourea derivatives, highlighting the effect of different heterocyclic and aromatic substitutions.
| Compound | Substituent Group | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
| 3i | Benzo nih.govresearchgate.netdioxol | M. tuberculosis | 3.13 µg/mL (MIC) | nih.gov |
| 3s | 4-Morpholinyl-4-phenyl | M. tuberculosis | 6.25 µg/mL (MIC) | nih.gov |
| 3r | Dipyridinyl- nih.govnih.govbiointerfaceresearch.comtriazole | M. tuberculosis | 21.7 µM (MIC) | nih.gov |
| 1c | Sulfanilamide | hCA II | 5.69 nM (Ki) | nih.gov |
| 2f | Sulfamerazine | hCA II | 8.15 nM (Ki) | nih.gov |
| 14 | 3,5-diCF₃Ph | HepG2 | 1.50 µM (IC₅₀) | nih.gov |
| 4c | 3-Methylbenzoyl | 15-Lipoxygenase | 1.8 µM (IC₅₀) | nih.gov |
Role of the Thiourea Linker in Target Interaction
The thiourea linker (-NH-C(S)-NH-) is not merely a spacer but an essential pharmacophoric element that plays a pivotal role in target interaction. biointerfaceresearch.commdpi.com Its importance is demonstrated by studies where its replacement with a urea (B33335) moiety often leads to a significant decrease in biological activity. biointerfaceresearch.com
The key features of the thiourea linker include:
Hydrogen Bonding: The two N-H protons of the thiourea group can act as hydrogen bond donors, forming crucial interactions with amino acid residues (such as aspartate, glutamate, or backbone carbonyls) in the active site of target proteins. biointerfaceresearch.commdpi.com
Chelating Properties: The sulfur atom is a soft base and can coordinate with metal ions present in the active sites of metalloenzymes, such as the zinc ion in carbonic anhydrases. semanticscholar.org This chelating ability is a distinguishing feature compared to the corresponding urea analogs.
Conformational Flexibility: The single bonds within the thiourea linker allow for rotational freedom. This flexibility enables the molecule to adopt an optimal conformation to fit within a binding site, maximizing its interactions with the target. nih.gov In some contexts, restricting this flexibility through cyclization can lead to increased selectivity for specific enzyme isoforms. nih.gov
Hydrophobicity: The sulfur atom contributes to the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within the target's binding pocket. biointerfaceresearch.com
The combination of hydrogen bond donating capability and the unique properties of the sulfur atom makes the thiourea linker a versatile and critical component for the biological activity of this compound and its derivatives. mdpi.comsemanticscholar.org
Conformational Analysis and Flexible Moiety Influence on SAR
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, understanding the preferred conformations and how they influence SAR is crucial. The molecule possesses several rotatable bonds, particularly around the thiourea linker and the methylene (B1212753) bridge, allowing it to adopt multiple spatial arrangements.
A conformational analysis was performed on a closely related analog, N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N'-[4-(methylsulfonylamino)benzyl]thiourea. This study identified three distinct low-energy conformers. nih.govelsevierpure.com These conformers differed in their hydrophobic interactions, and this information was deemed valuable for exploring the active conformation required for binding to the vanilloid receptor 1 (TRPV1). The analysis highlighted that the spatial arrangement of the key pharmacophoric groups was optimal in the lead compound, and variations in the linker lengths to alter this conformation were detrimental to activity. nih.gov
Furthermore, research on ureido-benzenesulfonamide carbonic anhydrase inhibitors has shown that strategically reducing conformational flexibility can enhance selectivity. By introducing a hydroxyl group ortho to the benzenesulfonamide, a stable intramolecular five-membered ring was formed via a hydrogen bond with the ureido NH moiety. nih.gov This conformational restriction provided a preferential rotational isomer that interacted more selectively with tumor-associated carbonic anhydrase isoforms. A similar strategy of incorporating the linker into a more rigid cyclic system, such as an imidazolidin-2-one, has also been explored to better position the molecule within the enzyme's active site. nih.gov These examples underscore that while flexibility allows a molecule to adapt to a binding site, pre-organizing it into a bioactive conformation can be a powerful strategy for improving potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for rationalizing SAR data and designing new, more potent derivatives.
Development of Predictive Models for Biological Activity
Several QSAR studies have been successfully conducted on thiourea and sulfonamide derivatives to predict their biological activities, particularly as anticancer agents. nih.govnih.gov In one such study, a set of 38 sulfur-containing derivatives, including thioureas and sulfonamides, were evaluated for their anticancer activity against six cancer cell lines. Multiple linear regression (MLR) was used to build QSAR models, which demonstrated reliable predictive performance. nih.gov
The developed models identified several key physicochemical descriptors that are essential predictors for anticancer activity: nih.govnih.gov
Molecular Mass and Volume: Properties like mass and van der Waals volume were found to be important, suggesting that the size and bulk of the molecule influence its fit and interaction with the biological target.
Electronic Properties: Electronegativity was identified as a crucial predictor, reinforcing the importance of the electronic effects discussed in section 3.1.1.
Lipophilicity: The octanol-water partition coefficient (logP) was a key parameter, highlighting the role of hydrophobicity in membrane transport and target binding.
Bond Frequencies: The presence or frequency of specific bonds, such as C-N, was also found to be a significant predictor in the QSAR models.
These models provide valuable insights, suggesting that a balanced combination of steric bulk, specific electronic properties, and optimal lipophilicity is required for potent anticancer activity in this class of compounds. The knowledge gained from such QSAR models is advantageous for the effective rational design of related sulfur-containing compounds with improved bioactivities. nih.gov For example, based on QSAR findings, a series of promising fluoro-thiourea derivatives were suggested as potential candidates for future development as anticancer agents. nih.gov
Selection and Calculation of Molecular Descriptors
In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs, the careful selection and calculation of molecular descriptors are of paramount importance. These descriptors are numerical values that encode different structural and physicochemical characteristics of the molecules, allowing for the establishment of a mathematical relationship between chemical structure and biological activity. mdpi.com The process begins with the generation and optimization of the 3D molecular structures, often using computational chemistry software and methods like MOPAC or Density Functional Theory (DFT). sciencepublishinggroup.comanalis.com.my Following optimization, a large number of descriptors can be calculated using specialized software such as DRAGON. analis.com.my
The descriptors employed in QSAR studies of thiourea derivatives can be broadly categorized into several classes, each representing different aspects of the molecule's properties. The selection of a relevant subset of these descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR) or genetic algorithms to identify those that are key predictors of the biological activity . analis.com.mynih.gov
Key classes of molecular descriptors used in these studies include:
Physicochemical Descriptors: These are among the most common descriptors in QSAR. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter as it influences a drug's absorption, distribution, and ability to cross biological membranes. sciencepublishinggroup.com Molecular Weight (M.W.) is another fundamental descriptor. mdpi.com
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are critical for receptor-ligand interactions. They include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.netnih.gov Other important electronic descriptors are electronegativity, polarizability, and dipole moment. nih.govnih.gov
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule. They describe attributes like molecular size, shape, and the degree of branching. Examples include the number of rotatable bonds, the number of rings, and the molecular fractional polar surface area (MFPSA). mdpi.com
Structural or Geometrical Descriptors: These 3D descriptors relate to the specific geometry of the molecule. They can include van der Waals volume and specific bond lengths, which can be critical for understanding how a molecule fits into a biological target's active site. sciencepublishinggroup.comnih.gov
The table below provides a summary of molecular descriptors frequently calculated for thiourea derivatives in QSAR studies.
| Descriptor Class | Specific Descriptor | Description |
| Physicochemical | Lipophilicity (logP) | Measures the molecule's solubility in fatty or non-polar environments versus aqueous environments. sciencepublishinggroup.com |
| Molecular Weight (M.W.) | The mass of one mole of the substance. mdpi.com | |
| Partition Coefficient | A measure of the differential solubility of a compound in two immiscible solvents. mdpi.com | |
| Electronic | HOMO/LUMO Energy | Energies of the highest and lowest occupied molecular orbitals, indicating electron-donating and accepting abilities. researchgate.netnih.gov |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. nih.gov | |
| Polarizability | The ability of the electron cloud of a molecule to be distorted by an electric field. nih.gov | |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. nih.gov | |
| Topological | Number of Rotatable Bonds | Counts the number of bonds that allow free rotation, indicating molecular flexibility. mdpi.com |
| Molecular Fractional Polar Surface Area (MFPSA) | The surface sum over all polar atoms, which correlates with drug transport properties. mdpi.com | |
| Structural | Van der Waals Volume | The volume occupied by the molecule, defined by the van der Waals radii of its atoms. nih.gov |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. sciencepublishinggroup.com |
Statistical Validation of QSAR Models
The validation of a QSAR model is a critical process to ensure its reliability, robustness, and predictive power. basicmedicalkey.com A statistically sound and predictive model can be confidently used to estimate the activity of new, unsynthesized compounds, thereby guiding drug design efforts. The Organisation for Economic Co-operation and Development (OECD) has outlined principles for the validation of QSAR models for regulatory purposes, emphasizing the need for appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.com Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.comresearchgate.net
Internal Validation: Internal validation assesses the stability and robustness of the model using the training set data from which it was built. basicmedicalkey.com The most widely used technique is cross-validation (CV), particularly the leave-one-out (LOO) method. nih.govresearchgate.net In LOO-CV, the model is repeatedly re-built with one compound removed from the training set, and the activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated coefficient of determination, denoted as Q² or R²cv. mdpi.comnih.gov A high Q² value (typically > 0.5) indicates good model robustness. researchgate.net
External Validation: External validation is considered the most stringent test of a model's predictive capability. basicmedicalkey.com It involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used during the model's development. mdpi.comresearchgate.net The predictive performance is often quantified by the predictive R² (R²pred), which is calculated based on the difference between the observed and predicted activities for the test set compounds. mdpi.com
Y-Randomization: To safeguard against the possibility of a chance correlation, the Y-randomization or response randomization test is performed. mdpi.comanalis.com.my In this procedure, the biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models generated with randomized data, it confirms that the model is not based on a chance correlation. mdpi.com
The quality of a QSAR model is judged by a variety of statistical metrics, summarized in the table below.
| Validation Stage | Statistical Metric | Symbol | Description | Acceptable Value |
| Model Fit (Training Set) | Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. sciencepublishinggroup.com | High (e.g., > 0.8) |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). nih.gov | Low | |
| Internal Validation (Robustness) | Cross-validated R² | Q² or R²cv | An indicator of the model's robustness and internal predictive ability. nih.gov | > 0.5 |
| Root Mean Square Error of Cross-Validation | RMSECV | The root mean square error of the cross-validated predictions. analis.com.my | Low | |
| External Validation (Predictivity) | Predictive R² | R²pred | Measures the predictive power of the model for an external set of compounds. mdpi.com | High (e.g., > 0.6) |
| Root Mean Square Error of Prediction | RMSEP | The root mean square error for the test set predictions. analis.com.my | Low | |
| Chance Correlation | Y-Randomization R² | R²r | The R² value from models built with randomized response data. mdpi.com | Low |
Furthermore, defining the Applicability Domain (AD) of a QSAR model is a crucial aspect of validation. basicmedicalkey.com The AD specifies the chemical space, defined by the properties of the training set molecules, for which the model can provide reliable predictions. sciencepublishinggroup.combasicmedicalkey.com Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. basicmedicalkey.com
Molecular Mechanistic Investigations of 4 Sulfamoylphenyl Methyl Thiourea
Elucidation of Molecular Binding Modes
The binding of [(4-Sulfamoylphenyl)methyl]thiourea to its target enzymes is a highly specific process, dictated by a combination of coordination bonds and non-covalent interactions within the enzyme's active site.
The primary mode of interaction for the sulfamoylphenyl portion of the molecule is its binding to the catalytic metal ion in the active site of metalloenzymes. In carbonic anhydrases (CAs), the sulfonamide group (-SO₂NH₂) deprotonates to the sulfonamidate anion (-SO₂NH⁻), which then coordinates directly to the Zn(II) ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion. This is the foundational interaction for its inhibitory effect.
The thiourea (B124793) moiety (-NH-C(S)-NH-) is critical for the inhibition of urease. This group chelates the two Ni(II) ions in the urease active site. Beyond this coordination, the molecule is further stabilized by a network of hydrogen bonds and hydrophobic interactions. Molecular modeling studies on similar arylthiourea compounds show hydrogen bond interactions between the NH groups of the thiourea subunit and carboxylate ions of key residues, such as glutamate. nih.gov Hydrophobic interactions also occur between the aromatic ring and nonpolar residues within the enzyme's binding pocket. nih.gov
X-ray crystallography and molecular docking studies of related sulfonamide and thiourea inhibitors have identified the specific amino acid residues crucial for stabilizing the ligand-protein complex.
For Carbonic Anhydrase (CA) , the binding of sulfonamides is a well-characterized process. The tail or substituent part of the inhibitor, analogous to the thiourea-methyl portion of this compound, extends into the active site cavity. Here, it forms van der Waals contacts with a series of hydrophobic and hydrophilic amino acid residues. In the dominant human isoform, CA II, these key residues include Val135, Leu198, Leu204, and Trp209, which line the hydrophobic half of the active site, and Pro201 and Pro202. nih.gov
For Urease , docking studies of thiourea derivatives reveal interactions with a different set of residues. The thiourea group interacts with the nickel ions, while hydrogen bonds are formed with residues such as Glu718, Lys716, and Glu742. nih.gov Additionally, the phenyl ring engages in hydrophobic interactions with residues like Tyr32 and Val36. nih.gov
The table below summarizes the key amino acid residues involved in the binding of analogous compounds to these two major enzyme targets.
| Enzyme Target | Interacting Part of Ligand | Key Amino Acid Residues | Type of Interaction |
| Carbonic Anhydrase II | Sulfonamide Group | Zn(II) ion | Coordination Bond |
| Phenyl & Thiourea Tail | Val135, Leu198, Leu204, Trp209, Pro201, Pro202 nih.gov | van der Waals / Hydrophobic | |
| Urease | Thiourea Group | Ni(II) ions | Chelation / Coordination |
| Thiourea NH Groups | Glu718, Lys716, Glu742 nih.gov | Hydrogen Bonding | |
| Phenyl Ring | Tyr32, Val36 nih.gov | Hydrophobic |
Enzyme Inhibition Mechanisms
The interaction of this compound with enzymes leads to a reduction in their catalytic activity. The nature of this inhibition can be either reversible or irreversible, and the compound may exhibit selectivity for different isoforms of the same enzyme.
Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent forces and can readily dissociate, allowing the enzyme to regain activity if the inhibitor concentration decreases. youtube.comnih.gov Irreversible inhibitors, by contrast, typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. youtube.com
The inhibition of carbonic anhydrase by sulfonamides is a classic example of reversible inhibition . The inhibitor binds non-covalently to the active site zinc ion and surrounding residues. An equilibrium is established between the enzyme, the inhibitor, and the enzyme-inhibitor complex. youtube.com
The inhibition of urease by thiourea and its derivatives is also generally considered a form of reversible inhibition, although the specific kinetics can vary. The chelation of the nickel ions and the formation of hydrogen bonds are typically non-covalent interactions. acs.org The inhibitory mechanism may mimic competitive inhibition by preventing the substrate (urea) from accessing the active site. nih.gov
Many enzymes exist as multiple isoforms, which may have different physiological roles and tissue distributions. The selectivity of an inhibitor for a specific isoform is a critical aspect of its molecular action.
Studies on a wide range of sulfonamide and sulfonylthiourea derivatives have demonstrated varied selectivity profiles against the physiologically important human (h) carbonic anhydrase isoforms, such as hCA I, II, IX, and XII. nih.govtandfonline.comfrontiersin.org Some compounds act as potent, low-nanomolar inhibitors of all tested isoforms, while others show significant selectivity. nih.gov For instance, certain N-((4,6-diphenylpyrimidin-2-yl)carbamothioyl)-4-methylbenzene-sulphonamides, which share the sulfamoylphenyl and thiourea motifs, exhibit potent and selective inhibition against specific CA isoforms. frontiersin.org
The table below presents the inhibition data (as inhibition constant, Kᵢ) for representative thiourea-containing sulfonamides against four human CA isoforms, illustrating the potential for isoform selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 7a | 258.4 | 129.6 | 100.9 | 235.1 |
| 7c | 185.2 | 97.4 | 86.2 | 108.5 |
| 7d | 134.5 | 132.8 | 102.6 | 98.7 |
| 7f | 198.7 | 78.5 | 114.8 | 112.4 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| *Data derived from a study on N-((4,6-diarylpyrimidin-2-yl)carbamothioyl)-4-methylbenzenesulfonamides. frontiersin.org |
Similarly, studies on bacterial CAs, such as those from Vibrio cholerae (VchCAα, VchCAβ, and VchCAγ), show that sulfonamide-based inhibitors can have dramatically different affinities for the α-, β-, and γ-classes of the enzyme, indicating a high degree of specificity. nih.gov
Receptor Modulation Pathways
While the primary mechanism of action for this class of compounds is enzyme inhibition, research has shown that molecules with the N-(4-sulfamoylphenyl)thiourea scaffold can also act as ligands for G-protein coupled receptors (GPCRs). Specifically, derivatives have been identified as potent and selective agonists for GPR55. GPR55 is an orphan receptor implicated in various physiological processes. The designed compounds in one study were found to be inactive against other endocannabinoid targets (CB1, CB2, FAAH), highlighting their selectivity for GPR55. This finding suggests that beyond direct enzyme inhibition, this compound or its analogs could modulate cellular signaling pathways through GPCR activation.
Agonism and Antagonism at Specific Receptors (e.g., GPR55)
The compound this compound is a key representative of a class of molecules based on the N-(4-sulfamoylphenyl)thiourea scaffold that have been identified as potent and selective agonists for the G protein-coupled receptor 55 (GPR55). nih.gov GPR55 has been proposed as a potential drug target for a variety of conditions, and the discovery of selective ligands is crucial for delineating its physiological functions. nih.govnih.gov
Initial identification of this class of compounds arose from screening results of PubChem bioassays designed to find selective agonists of GPR55. nih.gov Subsequent research focused on derivatives of the N-(4-sulfamoylphenyl)thiourea scaffold, leading to the development of agonists with nanomolar potency. The activity of these compounds was confirmed through multiple in vitro assays. nih.gov A commercial β-arrestin PathHunter assay was utilized to screen for GPR55 activity, a common method for studying G protein-coupled receptor activation. Furthermore, promising compounds were evaluated in a recombinant HEK cell line that expresses GPR55, where their ability to modulate calcium signaling confirmed their agonistic effects. nih.gov
A critical aspect of the investigation was determining the selectivity of these thiourea-based agonists. The compounds were tested against a panel of endocannabinoid targets, including cannabinoid receptors CB1 and CB2, as well as several metabolic enzymes (FAAH, MGL, ABHD6, and ABHD12). The results indicated that the compounds were inactive against these targets, highlighting their selectivity for GPR55 over other components of the endocannabinoid system. nih.gov
| Compound Class | Target Receptor | Activity | Assay Methods | Selectivity Profile |
|---|---|---|---|---|
| N-(4-sulfamoylphenyl)thiourea derivatives | GPR55 | Agonist | β-arrestin PathHunter Assay; Calcium Signaling in recombinant HEK cells | Inactive against CB1R, CB2R, FAAH, MGL, ABHD6, ABHD12 nih.gov |
Signal Transduction Pathway Interrogation
The activation of a receptor by an agonist initiates a cascade of intracellular events known as a signal transduction pathway. For GPR55, studies have shown that it can couple to several G proteins, including Gq, G12, or G13, to transduce its signal. nih.gov The activation of these pathways typically leads to the stimulation of downstream effectors like RhoA and phospholipase C. nih.gov
The molecular mechanistic investigation of this compound and related compounds aligns with this known signaling mechanism. The confirmation of their GPR55 agonism in recombinant HEK cells was specifically achieved by measuring their effect on calcium signaling. nih.gov The activation of phospholipase C (a downstream effector of Gq) leads to the production of inositol (B14025) trisphosphate (IP3), which in turn binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. Therefore, the observed increase in intracellular calcium provides direct evidence of the engagement and activation of the Gq/phospholipase C pathway by these thiourea-based agonists.
| Receptor | Associated G Proteins | Key Downstream Effectors | Signaling Outcome Measured for Thiourea Agonists |
|---|---|---|---|
| GPR55 | Gq, G12, G13 nih.gov | Phospholipase C (PLC), RhoA nih.gov | Increased intracellular calcium signaling nih.gov |
Cellular Target Engagement Studies (In Vitro)
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and chemical biology. frontiersin.org These in vitro cellular target engagement studies bridge the gap between biochemical assays with purified proteins and physiological responses in whole organisms. frontiersin.org Methodologies like the cellular thermal shift assay (CETSA) and the use of fluorescent companion imaging probes allow for the label-free quantification of a drug binding to its target in intact cells. frontiersin.orgnih.govnih.gov While specific target engagement studies using these advanced techniques have not been detailed for this compound itself, the cell-based assays used to confirm its activity inherently demonstrate target engagement. nih.gov The observed GPR55-mediated calcium signaling in HEK cells is a direct functional consequence of the compound binding to and activating the receptor in a cellular context. nih.gov
Interactions with Cellular Proteins and Nucleic Acids (e.g., DNA binding)
The primary cellular protein target for this compound is the GPR55 receptor. nih.gov The agonistic activity, confirmed through β-arrestin recruitment and calcium mobilization assays, demonstrates a direct and functional interaction with this receptor protein. nih.gov
The thiourea scaffold is present in a wide range of biologically active molecules, and some thiourea derivatives have been investigated for their ability to interact with other cellular macromolecules, such as nucleic acids. nih.govnih.gov Studies on certain bis-acyl-thiourea derivatives, for example, have explored their potential to bind to DNA through various methods including UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking. nih.gov In some classes of derivatives, functional groups like the nitro group have been suggested to facilitate binding with DNA and other intracellular sites. nih.gov However, it is important to note that specific experimental data on the DNA binding properties of this compound is not available in the reviewed literature. Its primary mechanism of action is understood through its potent and selective agonism at the GPR55 cell surface receptor. nih.gov
| Compound Class | Macromolecule | Type of Interaction | Evidence |
|---|---|---|---|
| This compound | GPR55 Protein | Agonist Binding | Functional assays (β-arrestin, calcium signaling) nih.gov |
| Other Bis-acyl-thiourea derivatives | DNA | Binding (potential) | Spectroscopy, molecular docking, and viscometry studies on different derivatives nih.gov |
Investigation of Intracellular Localization (if relevant and in vitro)
The intracellular localization of a compound is closely tied to the location of its molecular target. GPR55 is a G protein-coupled receptor, a class of proteins that is embedded in the plasma membrane of the cell. nih.gov These receptors have extracellular domains to bind ligands and intracellular domains to interact with G proteins.
Given that this compound acts as an agonist at GPR55, its primary site of action is necessarily the cell surface, where it can access and bind to the receptor. The subsequent signal transduction, such as the mobilization of intracellular calcium, occurs downstream of this initial binding event at the plasma membrane. nih.gov While specific imaging or subcellular fractionation studies to formally document the intracellular localization of this compound in vitro have not been reported, its mechanism as a GPR55 agonist strongly implies that it does not need to enter the cell to exert its primary effect.
Computational Chemistry and Molecular Modeling of 4 Sulfamoylphenyl Methyl Thiourea
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand to a protein receptor.
Ligand-Protein Docking for Target Identification and Binding Prediction
Although direct ligand-protein docking studies for [(4-Sulfamoylphenyl)methyl]thiourea are not prominently documented, research on analogous structures, such as 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives, offers valuable predictive information. These studies often investigate the interactions of such compounds with various enzymes to elucidate their mechanism of action.
For instance, docking studies on 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as inhibitors of 15-lipoxygenase (15-LOX) have been performed. nih.gov These simulations are crucial for understanding how the sulfamoylphenyl thiourea (B124793) scaffold fits into the active site of the enzyme. The docking results for these analogs typically highlight key interactions, such as hydrogen bonds formed by the sulfonamide group and the thiourea moiety with amino acid residues in the enzyme's active site. It is plausible that this compound would engage in similar interactions, with its sulfamoyl and thiourea groups acting as key pharmacophoric features.
Similarly, other thiourea derivatives have been docked against various protein targets, revealing common binding motifs. The presence of a thiourea fragment has been shown to increase the affinity for certain protein receptors. The specific interactions and binding energies are dependent on the target protein and the other substituents on the thiourea core.
Table 1: Predicted Interactions of Related Thiourea Derivatives with Protein Targets
| Compound Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) |
| 3-Aroyl-1-(4-sulfamoylphenyl)thiourea Derivatives | 15-Lipoxygenase (15-LOX) | Not explicitly detailed in abstract | IC50 values as low as 1.8 µM for potent analogs nih.gov |
| 1,3,4-Thiadiazole (B1197879) Sulfonyl Thioureas | S. aureus DNA Gyrase | ASP1083, MET1121, ARG1122 | Not explicitly detailed in abstract |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids | Jack Bean Urease | His545, His519, His409, His407, Asp633 | Not explicitly detailed in abstract |
This table is illustrative and based on findings for related compound classes, as specific data for this compound is not available.
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no specific virtual screening campaigns for analogs of this compound have been published, the general principle is highly applicable.
A virtual screening workflow to discover analogs of this compound would involve:
Target Selection: Identifying a protein target of interest.
Pharmacophore Modeling: Defining the key chemical features of this compound required for binding. This would likely include the sulfonamide group, the aromatic ring, and the thiourea moiety.
Database Screening: Searching large chemical databases for molecules that match the defined pharmacophore.
Docking and Scoring: Docking the identified hits into the active site of the target protein and scoring them based on their predicted binding affinity and interactions.
This approach would enable the rapid identification of a diverse set of new compounds that are structurally related to this compound with the potential for enhanced biological activity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information about the conformational changes and stability of molecules and their complexes over time.
Dynamic Behavior of this compound in Biological Environments
When a ligand binds to a protein, the complex is not static. MD simulations can be used to study the dynamic behavior of the this compound-protein complex. This would involve placing the docked complex in a simulated biological environment (e.g., a box of water molecules with ions) and observing its behavior over time.
Key insights from such simulations would include:
Stability of the Binding Pose: Assessing whether the initial docked pose is stable over the course of the simulation.
Fluctuations of the Ligand and Protein: Analyzing the movement of different parts of the ligand and the protein to identify flexible and rigid regions.
Water Dynamics: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.
Studies on related thiourea derivatives have employed MD simulations to confirm the stability of the ligand-protein complex within the active site. For instance, simulations of 1,3,4-thiadiazole sulfonyl thioureas have shown that specific interactions with key residues play an important role in stabilizing the complex in the active pocket. A similar approach for this compound would be highly informative.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide a wealth of information about the intrinsic properties of a molecule.
While specific DFT studies on this compound are not readily found, the methodology has been applied to a wide range of thiourea derivatives. researchgate.net These studies provide a framework for what could be learned about the target compound.
DFT calculations on this compound could be used to determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.
Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions.
Chemical Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to predict the most likely sites for electrophilic and nucleophilic attack.
For example, a study on 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea utilized spectroscopic data and single-crystal X-ray diffraction, which are often complemented by DFT calculations to provide a deeper understanding of the molecular structure and properties. researchgate.net
Table 2: Predicted Parameters from DFT Calculations on Related Thiourea Derivatives
| Parameter | Predicted Information | Relevance for this compound |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | Indicates the molecule's potential to donate or accept electrons. |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies sites for hydrogen bonding and other non-covalent interactions. |
| Vibrational Frequencies | IR and Raman spectral data | Can be used to confirm the synthesis and structure of the compound. |
This table outlines the types of data that would be generated from DFT calculations on this compound, based on studies of analogous compounds.
Electronic Structure Elucidation
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic properties of this compound, which can be compared with experimental data for structural confirmation.
NMR Spectroscopy: The 1H and 13C NMR spectra of thiourea derivatives have been characterized. nih.govresearchgate.netresearchgate.net For this compound, specific chemical shifts would be predicted for the protons and carbons in the phenyl ring, the methyl group, and the thiourea moiety. For instance, the protons of the NH and NH2 groups in the thiourea part would show characteristic signals. researchgate.net The carbon of the C=S group in thiourea typically appears around 183 ppm in the 13C NMR spectrum. spectrabase.com
IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying functional groups. The predicted IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the sulfonamide and thiourea groups, the S=O stretching of the sulfonamide, the C=S stretching of the thiourea, and various vibrations of the aromatic ring. For example, N-H stretching vibrations in thiourea derivatives are typically observed in the range of 3100-3200 cm-1. nih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The predicted UV-Vis spectrum would likely show absorption bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the thiourea group. The exact wavelength of maximum absorption (λmax) can be calculated using time-dependent DFT (TD-DFT).
Pharmacophore Modeling
Pharmacophore modeling is a crucial step in drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.
Development of Ligand-Based Pharmacophores
Ligand-based pharmacophore modeling relies on the analysis of a set of known active molecules to derive a common feature model. nih.govnih.govyoutube.com For this compound, this would involve comparing its structure with other biologically active thiourea and sulfonamide derivatives. researchgate.netnih.gov A resulting pharmacophore model might include features such as hydrogen bond donors (from the NH groups), hydrogen bond acceptors (from the sulfonyl oxygens and the thiocarbonyl sulfur), and an aromatic ring feature. nih.govacs.org The relative spatial arrangement of these features would be critical for its interaction with a biological target.
Structure-Based Pharmacophore Generation
Structure-based pharmacophore modeling utilizes the three-dimensional structure of the biological target, often a protein, to define the key interaction points. nih.govmdpi.comresearchgate.net If the target of this compound were known, its binding site could be analyzed to generate a pharmacophore model. This model would highlight essential interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions, and aromatic stacking. mdpi.comnih.gov For example, studies on other inhibitors have shown that hydrogen bonds with residues like tyrosine and histidine can be crucial for binding. nih.gov Molecular docking simulations can then be used to virtually screen for other compounds that fit this pharmacophore and are likely to be active. nih.govnih.govnih.govresearchgate.netplos.orgfrontiersin.org
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction is a computational approach to assess the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. nih.govresearchgate.netjonuns.comjonuns.com
Computational Assessment of Drug-Likeness and Bioavailability Parameters (strictly in silico)
Several computational models are used to predict the drug-likeness and bioavailability of a compound. One of the most common is Lipinski's Rule of Five. youtube.comnih.govresearchgate.netresearchgate.net This rule suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight ≤ 500 g/mol
LogP (octanol-water partition coefficient) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Other computational parameters that contribute to the assessment of bioavailability include the number of rotatable bonds, which influences conformational flexibility, and the polar surface area (PSA), which correlates with membrane permeability. Thiourea derivatives have been analyzed for these properties in various studies. nih.gov
Below is a table summarizing the in silico predicted drug-likeness parameters for this compound based on general rules and data from similar compounds.
| Parameter | Predicted Value/Range for this compound | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 245.32 | ≤ 500 |
| LogP | Likely < 5 | ≤ 5 |
| Hydrogen Bond Donors | 4 | ≤ 5 |
| Hydrogen Bond Acceptors | 4-5 (depending on counting method) | ≤ 10 |
| Rotatable Bonds | Low to moderate | < 10 is generally favorable |
Prediction of Metabolic Pathways (computational only)
The prediction of metabolic pathways for novel chemical entities is a critical component of computational toxicology and drug discovery. In the absence of direct experimental data for this compound, computational models provide a valuable means to forecast its biotransformation. These in silico methods leverage knowledge of established metabolic reactions and the substrate specificities of key enzyme systems, primarily the cytochrome P450 (CYP) superfamily, to predict the likely metabolites. nih.govnih.govmdpi.com The metabolic fate of a compound is a key determinant of its pharmacokinetic profile and potential for toxicity. nih.govdtic.mil
The structure of this compound contains two primary moieties that are recognized substrates for metabolic enzymes: the sulfamoylphenyl group and the methylthiourea group. Predictive models suggest that the metabolism of this compound will likely involve a combination of reactions targeting these functional groups. numberanalytics.comnih.gov
Phase I Metabolism Predictions:
Phase I reactions, which typically involve oxidation, reduction, and hydrolysis, are the initial steps in the biotransformation of many xenobiotics. nih.gov For this compound, computational predictions indicate that the primary sites of Phase I metabolism will be the aromatic ring and the sulfur atom of the thiourea group.
The sulfamoylphenyl moiety is susceptible to aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds, catalyzed by CYP enzymes. nih.govpurdue.edu This can lead to the formation of various hydroxylated metabolites. Additionally, the sulfonamide group itself can be a site of metabolic activity.
The thiourea moiety is also a target for oxidative metabolism. The sulfur atom can be oxidized to form sulfoxides and sulfones. Such oxidative processes are well-documented for sulfur-containing compounds.
Predicted Phase I Metabolites:
Based on established metabolic rules and the structural features of this compound, the following Phase I metabolites are predicted. The table below outlines these potential metabolites and the enzymatic reactions predicted to form them.
| Predicted Metabolite Name | Parent Compound Moiety Targeted | Predicted Metabolic Reaction |
| [(4-Sulfamoyl-2-hydroxyphenyl)methyl]thiourea | Sulfamoylphenyl | Aromatic Hydroxylation |
| [(4-Sulfamoyl-3-hydroxyphenyl)methyl]thiourea | Sulfamoylphenyl | Aromatic Hydroxylation |
| [(4-(N-Hydroxy-sulfamoyl)phenyl)methyl]thiourea | Sulfamoylphenyl | N-Hydroxylation |
| This compound S-oxide | Thiourea | S-Oxidation |
| (4-Sulfamoylphenyl)methanamine | Thiourea | Desulfuration followed by Hydrolysis |
Phase II Metabolism Predictions:
Following Phase I reactions, the resulting metabolites, now often more polar, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione, which further increases water solubility and facilitates excretion. nih.gov
For the predicted hydroxylated metabolites of this compound, glucuronidation and sulfation are highly probable conjugation pathways. The newly introduced hydroxyl groups serve as ready handles for these conjugation enzymes.
Predicted Phase II Metabolites:
| Predicted Metabolite Name | Precursor Metabolite | Predicted Metabolic Reaction |
| [(4-Sulfamoyl-2-hydroxyphenyl)methyl]thiourea-O-glucuronide | [(4-Sulfamoyl-2-hydroxyphenyl)methyl]thiourea | Glucuronidation |
| [(4-Sulfamoyl-3-hydroxyphenyl)methyl]thiourea-O-glucuronide | [(4-Sulfamoyl-3-hydroxyphenyl)methyl]thiourea | Glucuronidation |
| [(4-Sulfamoyl-2-hydroxyphenyl)methyl]thiourea-O-sulfate | [(4-Sulfamoyl-2-hydroxyphenyl)methyl]thiourea | Sulfation |
| [(4-Sulfamoyl-3-hydroxyphenyl)methyl]thiourea-O-sulfate | [(4-Sulfamoyl-3-hydroxyphenyl)methyl]thiourea | Sulfation |
It is important to note that these predictions are based on computational models and require experimental verification for confirmation. The actual metabolic profile in a biological system can be influenced by various factors, including the specific CYP isoforms involved and potential species differences in metabolism. nih.gov
In Vitro Biological Evaluation of 4 Sulfamoylphenyl Methyl Thiourea and Analogs
Enzyme Inhibition Assays
The inhibitory potential of [(4-sulfamoylphenyl)methyl]thiourea and its derivatives has been extensively studied against several key enzyme families.
Carbonic Anhydrase Isoforms (hCA I, II, VII, IX, XII; bacterial CAs)
Analogs of this compound, particularly N-((4-sulfamoylphenyl)carbamothioyl) amides, have been identified as potent inhibitors of several human (hCA) and bacterial carbonic anhydrase (CA) isoforms. mdpi.commdpi.com A series of these compounds demonstrated effective inhibition against the cytosolic human isoforms hCA I, hCA II, and hCA VII. mdpi.com All tested compounds in this series showed more potent inhibition against hCA I, with inhibition constants (Kᵢ) ranging from 13.3 to 87.6 nM, compared to the standard inhibitor Acetazolamide (AAZ), which has a Kᵢ of 250 nM. mdpi.com
Against the widespread hCA II isoform, many of these analogs also showed potent inhibition, with Kᵢ values as low as 5.3 nM. mdpi.com The tumor-associated isoform hCA IX and the brain-abundant hCA VII were also significantly inhibited. researchgate.netnih.gov Specifically for hCA VII, the analogs displayed impressive inhibitory activity, with Kᵢ values ranging from 1.1 to 13.5 nM, surpassing the efficacy of Acetazolamide (Kᵢ = 2.5 nM). mdpi.com Furthermore, these compounds were evaluated against β-CAs from Mycobacterium tuberculosis (MtCA1, MtCA2, MtCA3). MtCA2 was the most susceptible, with ten of the twelve evaluated compounds showing Kᵢ values in the low nanomolar range (3.4 to 57.1 nM). mdpi.com Other studies on flexible 2-(hetero)arylformamido-N-[(4-sulfamoylphenyl]methyl)alkylamides also confirmed strong inhibition against bacterial CAs from Vibrio cholerae, with Kᵢ values as low as 0.4 nM against VchCAα. nih.gov
Table 1: Inhibition Constants (Kᵢ) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Analogs Against Human and Bacterial Carbonic Anhydrase Isoforms mdpi.com
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | MtCA1 (Kᵢ, nM) | MtCA2 (Kᵢ, nM) | MtCA3 (Kᵢ, nM) |
| 3a | Phenyl | 55.4 | 12.1 | 1.1 | 197.3 | 4.5 | >10000 |
| 3b | 4-Fluorophenyl | 13.3 | 5.3 | 2.3 | 145.2 | 3.4 | >10000 |
| 3c | 4-Chlorophenyl | 19.5 | 6.1 | 1.5 | 110.1 | 3.9 | >10000 |
| 3d | 4-Bromophenyl | 30.2 | 7.8 | 1.8 | 95.2 | 4.1 | >10000 |
| 3e | 4-Iodophenyl | 25.4 | 6.5 | 1.3 | 124.7 | 3.7 | >10000 |
| 3f | 4-Nitrophenyl | 45.1 | 384.3 | 13.5 | 245.6 | 57.1 | >10000 |
| 3g | 2-Thienyl | 78.9 | 10.1 | 3.2 | 345.7 | 4.8 | >10000 |
| 3h | Cyclohexyl | 65.3 | 8.9 | 2.8 | 298.4 | 4.2 | >10000 |
| 3i | Benzyl | 70.1 | 9.5 | 2.9 | 310.2 | 4.6 | >10000 |
| 3j | Cinnamoyl | 82.4 | 11.2 | 3.5 | 365.8 | 5.1 | >10000 |
| 3k | Propionyl | 75.6 | 9.8 | 3.1 | 320.5 | 4.9 | >10000 |
| 3l | Isobutyryl | 87.6 | 11.8 | 3.8 | 380.1 | 5.3 | >10000 |
| AAZ | (Standard) | 250 | 12.5 | 2.5 | 480 | 28.4 | 4570 |
Lipoxygenase (15-LOX)
A series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were designed and synthesized as inhibitors of 15-lipoxygenase (15-LOX). nih.gov The majority of these synthesized analogs demonstrated potent inhibitory activity against soybean 15-LOX, with half-maximal inhibitory concentration (IC₅₀) values below 25 µM. nih.gov The most active compound in the series, a 3-methylbenzoyl derivative, exhibited an IC₅₀ value of 1.8 µM, which was found to be ten times more potent than the reference compound, quercetin. nih.gov
Table 2: 15-Lipoxygenase Inhibitory Activity of 3-Aroyl-1-(4-sulfamoylphenyl)thiourea Analogs nih.gov
| Compound | R Group | IC₅₀ (µM) |
| 4a | H | 11.5 |
| 4b | 2-Methyl | 18.2 |
| 4c | 3-Methyl | 1.8 |
| 4d | 4-Methyl | 7.9 |
| 4e | 4-Methoxy | 10.6 |
| 4f | 2-Chloro | 24.3 |
| 4g | 3-Chloro | 3.2 |
| 4h | 4-Chloro | 6.5 |
| 4i | 3-Fluoro | 4.1 |
| 4j | 4-Nitro | > 50 |
| 4k | 2,4-Dichloro | 13.7 |
| 4l | 2,3,4,5-Tetrafluoro | 21.6 |
| 4m | 2-Naphthyl | 16.2 |
| 4n | 2-Thienyl | 14.5 |
| 4o | 2-Furyl | 12.1 |
| Quercetin | (Standard) | 18.4 |
Acetylcholinesterase and Butyrylcholinesterase
The inhibitory effects of thiourea (B124793) derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been investigated, suggesting their potential relevance in the context of neurodegenerative diseases. While specific data for this compound is limited, studies on related structures provide insight. For instance, certain carbamate analogs of tetrahydrofurobenzofuran have demonstrated potent inhibition of both human AChE and BChE, with IC₅₀ values as low as 10 nM and 3 nM, respectively. nih.gov One of the most potent AChE inhibitors, Donepezil, has an IC₅₀ value of 5.7 nM and exhibits 1250 times greater selectivity for AChE over BChE. nih.gov The inhibitory activity is highly dependent on the stereochemistry of the molecules, with S-configurations generally proving to be more potent inhibitors than their corresponding R-enantiomers. nih.gov
α-Glucosidase
Thiourea derivatives have been evaluated for their potential as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes. nih.gov A study of thiourea derivatives based on 3-aminopyridin-2(1H)-ones identified several compounds with significant inhibitory activity against α-glucosidase. dntb.gov.uamdpi.com The most potent analog, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed a higher inhibitory activity (IC₅₀ = 9.77 mM) than the standard drug acarbose (IC₅₀ = 11.96 mM). mdpi.com Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited activity comparable to acarbose with an IC₅₀ of 12.94 mM. mdpi.com
Table 3: α-Glucosidase Inhibitory Activity of Thiourea Analogs Based on 3-Aminopyridin-2(1H)-ones mdpi.com
| Compound | Structure Description | IC₅₀ (mM) |
| 9a | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 |
| 9c | 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 |
| 8a | Allylthiourea derivative of 3-amino-4,6-dimethylpyridin-2(1H)-one | 16.64 |
| 8b | Allylthiourea derivative of 3-amino-4-phenylpyridin-2-one | 19.79 |
| 9b | Phenylthiourea derivative of 3-amino-4-phenylpyridin-2-one | 21.79 |
| Acarbose | (Standard) | 11.96 |
Cell-Based Assays (Non-Clinical)
Beyond enzyme inhibition, the effects of this compound analogs have been assessed in various non-clinical, cell-based assays to determine their cellular activities.
Reporter Gene Assays (e.g., β-arrestin PathHunter assay, calcium signaling)
A review of the scientific literature did not yield studies where this compound or its direct analogs were evaluated using the β-arrestin PathHunter assay. This reporter gene assay is a common method to study G-protein coupled receptor (GPCR) activity by measuring the interaction of β-arrestin with an activated GPCR. nih.govcosmobio.co.jpeurofinsdiscovery.com
However, research has been conducted on the effects of thiourea derivatives on calcium signaling. One study investigated an anti-inflammatory thiourea derivative, compound #326, and its actions on large-conductance, calcium-activated potassium (BKca) channels, which are modulated by intracellular calcium levels. nih.gov In pituitary GH₃ cells, this compound increased the amplitude of Ca²⁺-activated K⁺ currents with a half-maximal effective concentration (EC₅₀) of 11.6 µM. nih.gov Using an inside-out patch-clamp configuration, the application of compound #326 was shown to increase the opening probability of BKca channels by shortening their mean closed time, without altering the single-channel conductance. nih.gov This modulation of an ion channel intrinsically linked to intracellular calcium concentration demonstrates a clear effect on cellular calcium signaling pathways. nih.gov
Cytotoxicity Assays on Immortalized Cell Lines (non-human, non-clinical interpretation)
The cytotoxic potential of thiourea derivatives has been assessed against various immortalized cell lines to determine their effects on cell viability and proliferation. In vitro studies on non-human cell lines provide preliminary data on the general cytotoxicity of these compounds. For instance, a series of novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide were evaluated for their anticancer properties on the L929 cell line, derived from mouse fibroblasts, though none showed significant activity. nih.gov Another study investigating 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be considered structural analogs, determined their cytotoxicity against mouse embryo fibroblast BALB 3T3 cells. mdpi.com One compound containing three methoxy (B1213986) groups was found to be the most cytotoxic towards this cell line, with an IC50 value of 8.37 µg/mL. mdpi.com
| Compound Class/Derivative | Cell Line | Organism | Endpoint | Result | Citation |
|---|---|---|---|---|---|
| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas | L929 | Mouse (Mus musculus) | Anticancer Activity | Not significant | nih.gov |
| 4-Amino-5-methyl-2-(3,4,5-trimethoxybenzyl)thieno[2,3-d]pyrimidine-6-carboxylate | BALB 3T3 | Mouse (Mus musculus) | IC50 | 8.37 µg/mL | mdpi.com |
Antimicrobial and Antiviral Activity against Specific Strains (in vitro)
Antimicrobial Activity
Thiourea derivatives are recognized for their potential antimicrobial properties. nih.gov A series of 4-chloro-3-nitrophenylthiourea derivatives demonstrated high antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL, which is comparable to the antibiotic ciprofloxacin. nih.gov Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were particularly effective against Gram-positive pathogens. nih.gov Another study synthesized thiourea derivatives and evaluated their activity against methicillin-resistant Staphylococcus aureus (MRSA), with one compound, TD4, showing potent activity with an MIC of 2–16 µg/mL. nih.gov Furthermore, some N-acyl thiourea derivatives have been tested against standard bacterial strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922, although they exhibited relatively high MIC values (1250 to >5000 µg/mL) compared to ciprofloxacin. mdpi.com However, these compounds did show anti-biofilm activity against E. coli at concentrations of 625 µg/mL. nih.govmdpi.com
| Compound Class/Derivative | Bacterial Strain | Result (MIC) | Citation |
|---|---|---|---|
| 4-Chloro-3-nitrophenylthiourea derivatives | Standard and hospital strains | 0.5 - 2 µg/mL | nih.gov |
| Thiourea derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 µg/mL | nih.gov |
| N-acyl thiourea with benzothiazole (B30560) moiety | Escherichia coli ATCC 25922 | 625 µg/mL (MBIC) | nih.gov |
| N-acyl thiourea with 6-methylpyridine moiety | Escherichia coli ATCC 25922 | 625 µg/mL (MBIC) | nih.gov |
Antiviral Activity
The antiviral potential of thiourea derivatives has also been explored. nih.govacs.org A study on 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas evaluated their activity against HIV-1 (IIIB) and HIV-2 (ROD) strains in MT-4 cells. nih.gov One derivative was capable of blocking HIV replication, showing IC50 values of 54.9 µg/mL and 65.9 µg/mL against HIV-1 and HIV-2, respectively. nih.gov These compounds were also tested against other viruses, including Herpes Simplex Virus type 1 (HSV-1), HSV-2, and Coxsackie virus B4. nih.gov Other research has identified a thiourea derivative, 1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea), as a potential inhibitor of SARS-CoV-2 by blocking the interaction between the viral spike protein and the human ACE2 receptor, showing 95.73% inhibition in an in vitro assay. nih.gov
| Compound Class/Derivative | Virus Strain | Cell Line | Result (IC50 / % Inhibition) | Citation |
|---|---|---|---|---|
| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-ethyl thiourea | HIV-1 (IIIB) | MT-4 | 54.9 µg/mL | nih.gov |
| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-ethyl thiourea | HIV-2 (ROD) | MT-4 | 65.9 µg/mL | nih.gov |
| 1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea) | SARS-CoV-2 (Spike-ACE2 interaction) | N/A (Biochemical assay) | 95.73% | nih.gov |
Antioxidant Activity Assays (in vitro)
The antioxidant capacity of thiourea derivatives is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. hueuni.edu.vnresearchgate.netnih.gov The reaction between an antioxidant and the purple DPPH radical leads to its reduction to the yellow-colored diphenylpicrylhydrazine, a change that can be quantified spectrophotometrically. hueuni.edu.vn Studies on various thiourea derivatives have demonstrated their potential as free radical scavengers. For example, in a study comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), DPTU showed significantly better DPPH scavenging activity with an IC50 value of 0.710 mM, compared to 11.000 mM for BPTU. hueuni.edu.vn Similarly, N-acyl thiourea derivatives have been assessed for antioxidant capacity, with one compound bearing a 6-methylpyridine moiety showing the highest activity at approximately 43% in a DPPH assay. nih.gov Another study on Biginelli-type pyrimidines, which contain a thiourea-like core, identified a derivative as the most potent in a DPPH scavenging assay, with an IC50 of 0.6 mg/mL. nih.gov
| Compound | Assay | Result (IC50 / % Activity) | Citation |
|---|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM | hueuni.edu.vn |
| N-acyl thiourea with 6-methylpyridine moiety | DPPH | ~43% scavenging | nih.gov |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH | 0.6 mg/mL | nih.gov |
Target Deconvolution Studies (In Vitro)
Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action. For thiourea derivatives, in vitro studies have implicated a range of protein targets. Modified thioureas have shown potent anticancer properties by inhibiting various enzymes involved in carcinogenesis. biointerfaceresearch.com For example, certain thiourea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. biointerfaceresearch.com Other studies have shown inhibition of HER2, another important target in breast cancer. biointerfaceresearch.com
Beyond cancer-related kinases, thiourea derivatives have been shown to inhibit other enzyme classes. Some analogs act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis, making them potential candidates for diabetes management. ijpsjournal.com A series of bis-acyl-thiourea derivatives showed strong inhibitory activity against the urease enzyme. mdpi.com Furthermore, sulphonyl thiourea compounds have demonstrated potent, dual inhibitory activity against several isoforms of human carbonic anhydrase (hCA I, hCA II, hCA IX, and hCA XII). nih.gov Other identified targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In the context of antimicrobial activity, certain thiourea derivatives have been found to act against bacterial type II topoisomerases isolated from Staphylococcus aureus. nih.gov
Biochemical Profiling for Off-Target Activities (in vitro)
Biochemical profiling is essential for determining the selectivity of a compound and identifying potential off-target activities that could lead to unforeseen biological effects. This involves screening a compound against a broad panel of kinases and other enzymes. nih.gov The diverse range of enzymes inhibited by various thiourea derivatives, as identified in target deconvolution studies, highlights the importance of such profiling.
While a compound may be designed to inhibit a specific target, such as VEGFR-2, it may also interact with other, unrelated proteins. For example, different thiourea analogs have been shown to inhibit carbonic anhydrases, cholinesterases, urease, and bacterial topoisomerases. nih.govbiointerfaceresearch.commdpi.comnih.govnih.gov This demonstrates that the thiourea scaffold can bind to the active sites of a wide variety of enzymes. A comprehensive kinase profile, for instance, would assess a lead compound's selectivity across the human kinome, helping to prioritize compounds with the most specific activity and predict potential side effects. nih.gov Therefore, in vitro biochemical profiling is a critical step to fully characterize the pharmacological profile of any new thiourea-based therapeutic candidate.
Medicinal Chemistry Approaches and Analog Development for 4 Sulfamoylphenyl Methyl Thiourea
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its therapeutic potential. For [(4-Sulfamoylphenyl)methyl]thiourea, several established medicinal chemistry tactics can be employed to enhance its biological activity and pharmacokinetic properties.
Scaffold hopping and bioisosteric replacements are powerful strategies to explore novel chemical space, improve potency, and address liabilities of a lead compound. mdpi.com
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) of the lead compound with a structurally different moiety while retaining the key pharmacophoric elements responsible for biological activity. For this compound, the central thiourea (B124793) linkage and the sulfamoylphenyl group are key recognition elements. Scaffold hopping could involve replacing the phenyl ring with other aromatic or heteroaromatic systems to alter physicochemical properties and potentially discover novel intellectual property. For instance, replacing an aromatic system with a more electron-deficient ring system can enhance robustness towards metabolic oxidation. bhsai.org The transformation of morphine, a rigid molecule, to the more flexible tramadol is a classic example of scaffold hopping achieved by ring opening, which resulted in a product with reduced side effects. bhsai.org
Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. nih.govcambridgemedchemconsulting.com This approach is widely used to improve a compound's potency, selectivity, metabolic stability, and to reduce toxicity. nih.gov
For the this compound scaffold, several bioisosteric replacements can be considered:
Thiourea Moiety: The thiourea group itself can be replaced by various bioisosteres to modulate its hydrogen bonding capacity, lipophilicity, and metabolic stability. Examples of thiourea bioisosteres include cyanoguanidines, 2,2-diamino-1-nitroethenes, and N-aminosulfonylamidines, which have been successfully employed in the development of histamine H2-receptor antagonists like cimetidine and ranitidine. nih.gov
Sulfonamide Group: The sulfonamide group is a key pharmacophore in many drugs, including carbonic anhydrase inhibitors. Its bioisosteric replacement can be explored to fine-tune activity and selectivity.
Aromatic Ring: The phenyl ring can be substituted with various bioisosteres such as pyridyl or thiophene rings. cambridgemedchemconsulting.com These changes can influence the compound's electronic properties, metabolic stability, and potential for specific interactions with the target protein. cambridgemedchemconsulting.com
The following table provides examples of potential bioisosteric replacements for different functional groups within the this compound structure.
| Original Group | Potential Bioisosteric Replacement(s) | Potential Advantage(s) |
| Thiourea (-NH-CS-NH-) | Urea (B33335) (-NH-CO-NH-), Cyanoguanidine, Squaramide | Altered H-bonding capacity, improved metabolic stability |
| Phenyl Ring | Pyridyl, Thienyl, Thiazolyl | Modulated electronics, improved solubility, potential for new interactions |
| Sulfonamide (-SO2NH2) | Sulfamic acid (-SO2NHOH), N-acylsulfonamide (-SO2NHCOR) | Altered acidity and binding interactions |
Fragment-Based Drug Design (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. frontiersin.org It begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to the biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org
The applicability of FBDD to the this compound scaffold would depend on the specific biological target. If the target has well-defined binding pockets, FBDD can be a powerful strategy. The process would involve:
Fragment Library Screening: A library of diverse chemical fragments would be screened for binding to the target protein using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).
Hit Identification and Validation: Fragments that show binding are identified and their interaction with the target is validated.
Fragment Evolution: The identified fragments are then grown or linked together to create more potent lead compounds. For instance, a fragment corresponding to the sulfamoylphenyl moiety could be identified and then elaborated by adding the methylthiourea portion to enhance binding affinity.
A study on thiourea-based VEGFR-2 inhibitors utilized a combined fragment-based QSAR technique and molecular docking to understand the key structural attributes for inhibition. semanticscholar.org This highlights the utility of fragment-based approaches in understanding and optimizing the interactions of thiourea-containing molecules with their targets. semanticscholar.org
Design and Synthesis of Novel Analogs
The synthesis of novel analogs of this compound is a crucial step in exploring the structure-activity relationship (SAR) and identifying compounds with improved properties. This involves the generation of both diverse and focused chemical libraries.
The creation of a diverse chemical library involves synthesizing a wide range of analogs with significant structural variations. This approach aims to broadly explore the chemical space around the lead compound to identify novel pharmacophores and scaffolds with interesting biological activities. For this compound, a diverse library could be generated by systematically modifying three key regions:
The Sulfamoylphenyl Moiety: Introducing various substituents on the phenyl ring (e.g., halogens, alkyl, alkoxy groups) or replacing the phenyl ring with different aromatic or heteroaromatic systems.
The Thiourea Linker: Synthesizing analogs with different substitution patterns on the nitrogen atoms of the thiourea group.
The Methyl Group: Replacing the methyl group with a variety of other alkyl or aryl substituents.
Modern synthetic techniques, such as parallel synthesis, can facilitate the rapid generation of a large number of analogs. researchgate.net The general synthetic route to thiourea derivatives often involves the reaction of an amine with an isothiocyanate. mdpi.com By using a diverse set of amines and isothiocyanates, a large and varied library of this compound analogs can be constructed.
Once initial SAR data is obtained from the screening of a diverse library, a focused or biased library can be designed and synthesized. This approach involves making more subtle and targeted modifications to the most promising hits to fine-tune their activity and properties.
For example, a study on 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as 15-lipoxygenase inhibitors provides valuable SAR insights. nih.gov The synthesis of these compounds was achieved by reacting 4-sulfamoylphenyl isothiocyanate with various aroylhydrazines. nih.gov The biological evaluation of these compounds revealed that the nature and position of the substituent on the aroyl ring significantly influenced their inhibitory activity. nih.gov
Based on such findings, a focused library for this compound could be designed by:
Systematic modification of the 'R' group: If initial studies show that a particular substituent at a specific position on the phenyl ring is beneficial, a focused library could be synthesized with various other groups at that position to optimize the interaction.
Exploring stereochemistry: If a chiral center is introduced, the synthesis and testing of individual enantiomers can reveal stereospecific interactions with the target.
The following table illustrates a hypothetical focused library design based on initial SAR data.
| Lead Compound | Modification Strategy | Rationale |
| This compound | Introduction of small alkyl groups (e.g., ethyl, propyl) at the methyl position. | To probe the size of the binding pocket. |
| Introduction of electron-withdrawing or -donating groups on the phenyl ring. | To modulate the electronic properties and pKa of the sulfonamide. | |
| Replacement of the thiourea sulfur with oxygen (urea analog). | To assess the importance of the sulfur atom in binding. |
Strategies for Enhancing Selectivity towards Specific Targets
Achieving selectivity for the desired biological target over other related proteins is a major challenge in drug design. For compounds containing a sulfamoylphenyl moiety, a common target family is the carbonic anhydrases (CAs). nih.gov Different CA isoforms are expressed in various tissues, and isoform-selective inhibitors are often desired to minimize off-target effects. nih.gov
Strategies to enhance the selectivity of this compound analogs could include:
Exploiting Isoform-Specific Structural Features: The active sites of different CA isoforms, while highly conserved, have subtle differences in their amino acid composition and topology. Designing analogs that can form specific interactions with non-conserved residues in the target isoform can lead to enhanced selectivity.
The "Sugar Approach": Attaching carbohydrate moieties to the sulfamoylphenyl pharmacophore has been shown to improve the inhibition selectivity for certain CA isozymes, such as the tumor-associated hCA IX. nih.gov
The "Tail Approach": This strategy involves attaching various chemical moieties (tails) to the core inhibitor scaffold. These tails can extend into regions of the active site that differ between isoforms, thereby conferring selectivity.
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and pKa can influence the distribution of the inhibitor and its affinity for different isoforms. For example, introducing specific substituents can alter the electronic properties of the sulfonamide group, affecting its binding to the zinc ion in the CA active site. A study on sulphonyl thiourea compounds showed that the nature and position of substituents on the aromatic rings significantly impacted their inhibitory activity and selectivity against different CA isoforms. nih.gov
Considerations for Improving Compound Stability (Chemical, not biological)
Inherent Instabilities of the Core Structure
A foundational understanding of the potential degradation pathways for the sulfonamide and thiourea functionalities is essential for designing more robust analogs.
Sulfonamide Moiety: The sulfonamide group is generally considered to possess good metabolic stability and is relatively resistant to reduction and oxidation. thieme-connect.com However, its primary chemical liability is hydrolysis. This process is highly dependent on pH, with degradation rates increasing in acidic or alkaline conditions. nih.govresearchgate.net Studies on a range of sulfonamide-containing compounds have shown they are typically stable at neutral and slightly alkaline pH (pH 7.0-9.0) but can undergo significant hydrolysis at acidic pH (e.g., pH 4.0). nih.govresearchgate.net The cleavage of the sulfonamide can occur via different mechanisms, including cleavage of the sulfur-nitrogen (S–N) bond, the carbon-nitrogen (C–N) bond, or the carbon-sulfur (C–S) bond, leading to degradation products like sulfanilic acid and aniline. acs.org
Table 1: pH-Dependent Hydrolytic Stability of Various Sulfonamides
| Compound | Stability at pH 4.0 (t1/2 at 25°C) | Stability at pH 7.0 (t1/2 at 25°C) | Stability at pH 9.0 (t1/2 at 25°C) |
|---|---|---|---|
| Sulfadiazine | Stable (>1 year) | Unstable | Stable (>1 year) |
| Sulfaguanidine | Stable (>1 year) | Stable (>1 year) | Stable (>1 year) |
| Sulfamethoxazole | Unstable | Stable (>1 year) | Stable (>1 year) |
| Sulfachloropyridazine | Unstable | Unstable | Stable (>1 year) |
Data adapted from studies on hydrolytic stability. nih.govresearchgate.net "Stable" indicates a hydrolysis rate of ≤10% over the study period, corresponding to a half-life of over one year.
Thiourea Moiety: The thiourea group is particularly susceptible to oxidation. researchgate.net The sulfur atom can be oxidized by various agents, leading to a range of products, including formamidine disulfides or the corresponding urea derivative, where the sulfur atom is replaced by oxygen. researchgate.net This oxidative degradation represents a significant liability for long-term storage and formulation. The thiourea group can also participate in complex formation with metal ions, which can catalyze degradation. acs.org Furthermore, the thiourea functional group can exist in tautomeric forms, which may influence its reactivity and stability.
Strategies for Enhancing Chemical Stability
Medicinal chemistry provides several strategies to address the inherent instabilities of the this compound scaffold. These approaches involve subtle electronic modifications, the introduction of steric shields, and bioisosteric replacement of the labile moieties.
Modification of the Thiourea Group: Given its higher susceptibility to degradation, particularly oxidation, modification of the thiourea group is a primary strategy for improving stability.
Steric Shielding: Introducing bulky substituents on the nitrogen atoms of the thiourea moiety can physically hinder the approach of oxidizing agents or water molecules. This steric protection can significantly decrease the rate of degradation.
Bioisosteric Replacement: A highly effective strategy is to replace the entire thiourea functionality with a more stable bioisostere. Bioisosteres are functional groups that possess similar physicochemical properties and can produce similar biological effects. The key advantage is the potential to improve drug-like properties, including chemical stability, without losing potency. nih.gov For the thiourea group, several bioisosteric replacements are considered:
Urea: The direct oxygen analog is often more resistant to oxidation than thiourea.
Guanidine/Cyanoguanidine: These groups maintain the hydrogen bonding capabilities of thiourea but often exhibit greater chemical stability. The development of early H2-receptor antagonists saw the successful replacement of a thiourea with a more stable cyanoguanidine moiety. nih.gov
Squaramide: This functional group can act as a hydrogen bond donor and acceptor, similar to thiourea, but typically offers a more rigid and stable core structure.
Table 2: Comparison of Thiourea and Potential Bioisosteres
| Functional Group | Key Features | Primary Stability Concern | Potential Advantage of Replacement |
|---|---|---|---|
| Thiourea | Excellent H-bond donor | Susceptible to oxidation | N/A |
| Urea | Good H-bond donor | More stable to oxidation | Improved oxidative stability |
| Guanidine | Strong H-bond donor, basic | Generally stable | Enhanced stability, altered basicity |
| Squaramide | Rigid H-bond donor/acceptor | Generally stable | Improved stability, conformational rigidity |
Modification of the Sulfonamide Group: While generally more stable than the thiourea moiety, the sulfonamide group's susceptibility to pH-dependent hydrolysis can be modulated.
Electronic Modulation: The stability of the S-N bond can be influenced by the electronic nature of the aromatic ring. Introducing electron-withdrawing groups onto the phenyl ring can potentially alter the electron density at the sulfonamide group, thereby influencing its susceptibility to nucleophilic attack and hydrolysis. Conversely, electron-donating groups could have the opposite effect.
Scaffold Hopping/Isosteric Replacement: In cases of significant instability, replacing the sulfonamide group itself could be considered. For instance, the development of sulfoximines and sulfonimidamides as sulfonamide isosteres in medicinal chemistry is an area of active research. nih.gov It has been noted that for some of these more complex sulfur-based functional groups, such as sulfondiimidamides, the presence of at least one electron-withdrawing group on a nitrogen atom is necessary to ensure the stability of the final product. nih.govacs.org This principle could guide the design of novel, more stable analogs.
By systematically evaluating these strategies, it is possible to design and synthesize analogs of this compound with significantly improved chemical stability, a crucial step in the development of a successful drug candidate.
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific information about the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In the ¹H NMR spectrum of thiourea derivatives, the chemical shifts (δ) of protons are indicative of their local electronic environment. For structures related to this compound, the N-H protons of the thiourea and sulfonamide groups typically appear as broad singlets in the downfield region, often between δ 8.0 and δ 12.5 ppm, due to their acidic nature and potential involvement in hydrogen bonding. The protons on the phenyl ring typically resonate in the aromatic region, approximately between δ 7.0 and δ 8.0 ppm. The methylene (B1212753) (-CH₂-) protons, situated between the phenyl ring and the thiourea moiety, would be expected to appear as a singlet or a multiplet further upfield.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thiocarbonyl (C=S) carbon is a key diagnostic signal, typically appearing significantly downfield in the range of δ 175–182 ppm. nih.gov Aromatic carbons are observed between δ 115 and δ 145 ppm, while the methylene carbon signal would be expected at a higher field.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Thiourea Derivatives
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H (Thiourea) | ~9.0 - 12.5 | - |
| N-H (Sulfonamide) | ~7.0 - 8.0 | - |
| Aromatic C-H | ~7.0 - 8.0 | ~115 - 145 |
| Methylene (-CH₂-) | ~4.5 - 5.5 | ~45 - 55 |
| C=S (Thiocarbonyl) | - | ~175 - 182 |
Note: Data are representative values based on analogous thiourea derivatives and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of a thiourea derivative provides a characteristic fingerprint. Key vibrational bands confirm the presence of specific structural motifs. The N-H stretching vibrations of the thiourea and sulfonamide groups typically appear as one or more bands in the region of 3100–3400 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is a crucial diagnostic peak, generally observed in the 1240–1300 cm⁻¹ range. nih.gov The sulfonamide group (SO₂NH₂) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring appear in the 1450–1600 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Thiourea & Sulfonamide) | Stretching | 3100 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C=S (Thiocarbonyl) | Stretching | 1240 - 1300 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | ~1350 |
| SO₂ (Sulfonamide) | Symmetric Stretching | ~1160 |
| C-N | Stretching | ~1150 |
Note: Values are based on typical ranges for the specified functional groups in related compounds.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It involves ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula.
In the mass spectrum of thiourea derivatives, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related compounds involve the cleavage of bonds adjacent to the thiourea moiety, leading to characteristic fragment ions. For this compound, fragmentation could occur at the C-N bonds of the thiourea group or the benzylic C-C bond, resulting in ions corresponding to the sulfamoylphenylmethyl fragment and the thiourea fragment.
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₁₁N₃O₂S₂)
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂S₂ |
| Exact Mass | 261.0245 |
| Molecular Weight | 261.32 |
| [M+H]⁺ (m/z) | 262.0318 |
| [M+Na]⁺ (m/z) | 284.0138 |
Note: Values are calculated based on the chemical formula.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.
Thiourea derivatives typically exhibit absorption maxima (λmax) in the range of 200–400 nm. nih.gov The spectrum of this compound would be expected to show absorptions arising from the phenyl chromophore and the thiocarbonyl group. The π→π* transitions of the aromatic ring usually result in strong absorptions below 280 nm, while the n→π* transition associated with the C=S group may appear as a weaker band at a longer wavelength. Studies on similar thiourea derivatives have shown absorption maxima around 295 nm. nih.gov
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π→π | ~230 - 280 | Phenyl Ring |
| n→π | ~290 - 350 | C=S (Thiocarbonyl) |
Note: Wavelengths are approximate and can be influenced by the solvent.
X-ray Crystallography and Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.
Single-Crystal X-ray Diffraction (SC-XRD) analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined.
For a closely related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, single-crystal X-ray diffraction data revealed a monoclinic crystal system with the space group P2₁/n. eurjchem.com This structural analysis confirmed the molecular connectivity and provided insights into the conformation adopted by the molecule in the solid state. It is anticipated that this compound would exhibit extensive intermolecular hydrogen bonding involving the N-H protons of the thiourea and sulfonamide groups and the oxygen atoms of the sulfonamide and the sulfur atom of the thiourea, leading to the formation of a stable, three-dimensional supramolecular network.
Table 5: Crystallographic Data for the Analogous Compound 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea
| Parameter | Reported Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.8116(9) |
| b (Å) | 17.150(3) |
| c (Å) | 18.677(3) |
| β (°) | 96.487(4) |
| Volume (ų) | 1531.4(5) |
Source: Data obtained for a structurally similar compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea. eurjchem.com
Emerging Research Areas and Future Directions for 4 Sulfamoylphenyl Methyl Thiourea
Exploration of Novel Biological Targets (In Vitro)
While the core structure has established activities, ongoing research seeks to identify and validate novel biological targets for [(4-Sulfamoylphenyl)methyl]thiourea derivatives. The inherent reactivity and binding capabilities of the thiourea (B124793) and sulfonamide groups make this scaffold a promising candidate for inhibiting a wide range of enzymes and proteins. biointerfaceresearch.comnih.gov
Recent studies have demonstrated the potential of this class of compounds beyond their traditional applications. A notable area of investigation is the inhibition of enzymes involved in inflammation and oxidative stress. For instance, a series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory pathways. nih.gov Several of these compounds displayed potent inhibitory activity against soybean 15-LOX, with IC50 values significantly lower than that of the reference compound, quercetin. nih.gov The most potent compound in the series, a 3-methylbenzoyl derivative (compound 4c ), exhibited an IC50 value of 1.8 µM, approximately 10 times more potent than quercetin. nih.gov
The in vitro inhibitory activities of selected derivatives from this study are summarized below.
| Compound | Substituent (R) | 15-LOX Inhibition IC50 (µM) |
|---|---|---|
| 4a | Phenyl | 3.2 ± 0.3 |
| 4b | 2-Methylphenyl | 2.5 ± 0.2 |
| 4c | 3-Methylphenyl | 1.8 ± 0.1 |
| 4d | 4-Methylphenyl | 4.5 ± 0.4 |
| 4h | 4-Chlorophenyl | 2.4 ± 0.2 |
| Quercetin (Reference) | - | 18.2 ± 1.5 |
Data sourced from a study on 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives as 15-lipoxygenase inhibitors. nih.gov
Furthermore, the general class of thiourea derivatives has shown promise against a variety of other targets, including bacterial ureases, various cancer cell lines (such as breast, colon, and lung cancer), and viral proteins. biointerfaceresearch.commdpi.comacs.org For example, certain thiourea derivatives have demonstrated the ability to inhibit the attachment of the SARS-CoV-2 spike protein to the ACE2 receptor in vitro. nih.gov These findings suggest that the this compound scaffold could be successfully adapted to target a broad spectrum of diseases, warranting further investigation against new and challenging biological targets.
Development of Chemical Probes based on this compound Scaffold
The unique chemical properties of the thiourea group make it an attractive component for the design of chemical probes. Thiourea derivatives have been successfully employed as fluorescent sensors for the detection of heavy metal ions and various anions in aqueous media. nih.gov The sulfur atom in the thiocarbonyl group can act as a soft base, enabling strong interactions with soft acid metal cations, which can lead to a detectable change in fluorescence or color.
This principle can be extended to the this compound scaffold. By incorporating fluorophores or other reporter groups into the structure, it is possible to develop selective probes for biological analytes. The sulfamoylphenyl portion of the molecule can be modified to tune the probe's solubility, cell permeability, and target specificity. Such probes could be invaluable for:
Visualizing biological processes: Tracking the localization and concentration of specific ions or small molecules within living cells.
Enzyme activity assays: Designing probes that change their optical properties upon interaction with a target enzyme, facilitating high-throughput screening for inhibitors. nih.gov
Target identification: Creating tagged versions of bioactive this compound derivatives to identify their binding partners within the proteome.
While specific examples based on the exact this compound scaffold are still emerging, the foundational chemistry and success with related thiourea compounds strongly support the future development of such chemical tools.
Advanced Theoretical Chemistry Applications
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound, accelerating the drug design process.
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Advanced QSAR models increasingly rely on quantum chemical descriptors, which are numerical values derived from the electronic structure of a molecule. These descriptors provide a more profound understanding of a molecule's properties than simple structural features.
For thiourea and sulfonamide derivatives, key quantum chemical descriptors have been shown to be essential predictors of biological activity. nih.gov These descriptors are calculated using methods like Density Functional Theory (DFT) and can be correlated with activities such as anticancer potency. nih.govresearchgate.net
| Quantum Descriptor | Significance in SAR |
|---|---|
| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with biological targets. rasayanjournal.co.in |
| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. A smaller gap often implies higher reactivity. rasayanjournal.co.in |
| Dipole Moment | Affects polarity, solubility, and the ability to form electrostatic interactions with a receptor. researchgate.net |
| Electron Affinity & Ionization Potential | Measure the propensity of a molecule to accept or lose an electron, respectively, which is crucial for redox processes and binding. rasayanjournal.co.in |
| Global Hardness/Softness | Describes the resistance to change in electron distribution; important for predicting the nature of interactions with biological targets. rasayanjournal.co.in |
By calculating these descriptors for a series of this compound analogs and correlating them with their in vitro activity, researchers can build robust QSAR models. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
To gain a deeper, atom-level understanding of how this compound interacts with its biological targets, advanced simulation techniques like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are being employed. rsc.org In a QM/MM simulation, the most critical part of the system—such as the ligand and the key amino acid residues in an enzyme's active site—is treated with high-accuracy quantum mechanics. youtube.com The rest of the system, including the bulk of the protein and surrounding water molecules, is treated with more computationally efficient molecular mechanics. youtube.com
This approach allows for the accurate modeling of:
Reaction mechanisms: Studying how an enzyme metabolizes the compound or how the compound inhibits the enzyme's catalytic activity.
Binding energetics: Precisely calculating the binding free energy between the ligand and the protein, providing insights into the strength of the interaction.
Spectroscopic properties: Simulating how the electronic properties of the compound change upon binding to its target, which can be correlated with experimental data. scm.com
For example, QM/MM simulations could be used to model the interaction of a this compound derivative with the active site of 15-LOX. The QM region would include the thiourea and sulfonamide groups, the iron-containing active site of the enzyme, and key interacting residues. This would allow researchers to visualize the precise hydrogen bonds and coordination interactions that are crucial for inhibition, guiding the design of more potent and selective inhibitors. rsc.org
Integration with High-Throughput Screening Methodologies (In Vitro)
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. The chemical tractability of the this compound scaffold makes it well-suited for integration with HTS methodologies. mdpi.com
Libraries of derivatives can be generated through parallel synthesis, where different functional groups are systematically introduced onto the core scaffold. These libraries can then be screened in vitro against large panels of enzymes or cell-based assays to identify "hits" for various diseases. The use of automated synthetic systems can accelerate the creation of these diverse chemical libraries. mdpi.com
Fluorescence-based detection methods, which are common in HTS, are particularly compatible with this research area. nih.gov As discussed, the thiourea moiety can be part of a fluorescent probe, allowing for direct measurement of binding or inhibition in a homogeneous assay format suitable for rapid screening. The integration of HTS with the this compound scaffold provides a powerful engine for discovering novel biological activities and starting points for new drug development programs.
Challenges and Opportunities in Sulfamoylphenyl Thiourea Research
The continued exploration of this compound and its derivatives presents both challenges and significant opportunities.
Challenges:
Selectivity: The thiourea functional group can be reactive and may interact with multiple targets. A key challenge is designing derivatives with high selectivity for a single biological target to minimize off-target effects. Some thiourea-containing compounds have been identified as pan-assay interference compounds (PAINS), which can lead to false positives in HTS assays, requiring careful validation of any identified "hits". nih.gov
Bioavailability: The physicochemical properties, including solubility and membrane permeability, must be carefully optimized to ensure that the compounds can reach their intended target in a biological system. The sulfonamide and thiourea groups contribute to polarity, which may need to be balanced with more lipophilic moieties.
Opportunities:
Scaffold Versatility: The core structure is a proven pharmacophore that can be readily modified. This allows for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.com
Multi-Targeted Agents: For complex diseases like cancer, the ability of a single compound to modulate multiple targets could be advantageous. The this compound scaffold could be intentionally designed to create multi-targeted agents. biointerfaceresearch.com
Computational Synergy: The scaffold is highly amenable to modern computational chemistry approaches, from QSAR modeling to sophisticated QM/MM simulations. This synergy allows for a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods.
New Therapeutic Areas: The demonstrated efficacy against targets like 15-LOX and viral proteins opens the door to developing treatments for a wide range of inflammatory, infectious, and proliferative diseases. nih.govnih.gov
Conclusion and Research Outlook
Summary of Key Research Contributions of [(4-Sulfamoylphenyl)methyl]thiourea Studies
Research into this compound has yielded several noteworthy contributions to the field of medicinal chemistry. The primary and most extensively studied application of this scaffold is in the development of potent carbonic anhydrase (CA) inhibitors .
Derivatives of this compound have demonstrated strong inhibitory activity against several isoforms of carbonic anhydrase. The synthesis of these compounds often involves the reaction of 4-isothiocyanatomethyl-benzenesulfonamide with various amines, amino acids, and oligopeptides, leading to a diverse library of sulfonamides with a thiourea (B124793) linker.
Key Findings in Carbonic Anhydrase Inhibition:
| Target Isozyme(s) | Key Findings | Potential Application |
| CA I, II, IV | Strong in vitro inhibitory potency, often in the low nanomolar range. | Glaucoma Treatment : Topical administration of some water-soluble derivatives has been shown to effectively lower intraocular pressure (IOP) in animal models. |
| Tumor-associated CAs (e.g., CA IX, XII) | Some derivatives exhibit inhibitory activity against these cancer-related isoforms. | Oncology : Potential for development as anticancer agents, although this area is less explored than their application in glaucoma. |
Another significant, albeit less explored, area of research is the role of this compound derivatives as 15-lipoxygenase (15-LOX) inhibitors . Studies have shown that certain aroyl thiourea derivatives containing the 4-sulfamoylphenyl moiety can effectively inhibit 15-LOX, an enzyme involved in inflammatory pathways. This inhibitory action is often accompanied by antioxidant properties, suggesting a dual therapeutic potential.
Remaining Fundamental Research Questions
Despite the progress made, several fundamental questions regarding this compound and its derivatives remain unanswered, representing critical areas for future research:
Isoform Selectivity of Carbonic Anhydrase Inhibitors : A paramount challenge is the development of inhibitors with high selectivity for specific CA isoforms. The ubiquitous nature of some CA isozymes means that non-selective inhibition can lead to undesirable side effects. A deeper understanding of the structural determinants of isoform-specific binding is crucial.
Structure-Activity Relationship (SAR) for 15-LOX Inhibition : The SAR for the inhibition of 15-LOX by this class of compounds is not as well-established as it is for CA inhibition. Further studies are needed to elucidate the key structural features required for potent and selective 15-LOX inhibition.
In Vitro vs. In Vivo Correlation : Discrepancies between high in vitro potency and in vivo efficacy have been observed for some derivatives. Research is needed to understand the factors influencing this, such as metabolic stability, cell permeability, and pharmacokinetic profiles of these compounds.
Mechanism of Action : While the interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase is well-understood, the precise binding modes and mechanisms of action for all derivatives, especially for 15-LOX inhibition, require further investigation.
Long-term Efficacy and Safety : For promising candidates, particularly those intended for chronic conditions like glaucoma, long-term efficacy and comprehensive toxicological profiles need to be established.
Prospects for Future Academic Investigations and Methodological Innovations
The existing body of research on this compound provides a strong foundation for exciting future investigations and the application of innovative methodologies.
Future Academic Investigations:
Targeting Neglected Carbonic Anhydrase Isoforms : Future research could focus on designing inhibitors for less-studied CA isoforms that are emerging as therapeutic targets for other diseases.
Dual-Target Inhibitors : Given the demonstrated activity against both CA and 15-LOX, there is an opportunity to design dual-target inhibitors that could be beneficial in diseases with both inflammatory and ion imbalance components.
Exploration of New Therapeutic Areas : The anti-inflammatory and antioxidant properties associated with 15-LOX inhibition suggest that these compounds could be investigated for a broader range of inflammatory conditions. Furthermore, the general versatility of the thiourea scaffold warrants exploration against other biological targets.
Methodological Innovations:
Computational Chemistry and Molecular Modeling : The use of in silico tools such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking will continue to be instrumental in the rational design of new derivatives with improved potency and selectivity. These methods can help predict the binding affinities and interaction modes of novel compounds before their synthesis, thus streamlining the drug discovery process.
Advanced In Vitro and In Vivo Models : The development and use of more sophisticated in vitro assays, such as those using co-culture systems or organoids, could provide more predictive data on efficacy and toxicity. Similarly, the use of transgenic animal models could offer deeper insights into the in vivo performance of these compounds.
Novel Synthetic Methodologies : The exploration of new and more efficient synthetic routes to this compound and its derivatives could facilitate the generation of more diverse chemical libraries for screening.
Q & A
Q. What are the recommended synthesis methods for [(4-Sulfamoylphenyl)methyl]thiourea, and how can purity be validated?
Answer:
- Synthetic Routes : Thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For this compound, a common approach involves reacting 4-sulfamoylbenzylamine with thiophosgene or isothiocyanate derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Purity Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure (e.g., characteristic peaks for sulfonamide and thiourea groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% recommended for biological assays) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiourea, S=O stretches at ~1150–1300 cm⁻¹ for sulfonamide) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for the sulfamoylphenyl group) and thiourea NH signals (δ 8.5–10 ppm) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, critical for understanding biological interactions .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., thiourea derivatives decompose above 170°C, forming thiocyanates or sulfides) .
- Kinetic Studies : Use the Johnson-Mehl-Avrami equation to model decomposition kinetics under controlled temperatures and atmospheres (e.g., inert vs. oxidative) .
- pH Stability : Assess solubility and degradation in buffers (pH 2–12) via UV-Vis spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?
Answer:
- Enzyme Inhibition Assays : Test against targets like 15-lipoxygenase (15-LOX) or carbonic anhydrase using fluorometric or colorimetric assays (e.g., IC₅₀ determination) .
- Molecular Docking : Use AutoDock Vina to predict binding modes. The sulfamoyl group may anchor to zinc ions in metalloenzymes, while the thiourea moiety forms hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MDA-MB-231 for cancer) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in vitro vs. in vivo .
- Orthogonal Assays : Confirm antimicrobial activity with both broth microdilution (MIC) and agar diffusion methods to minimize false positives .
Q. How can computational modeling optimize this compound for targeted drug design?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing sulfamoyl with carboxylate) .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reducing hepatic toxicity via substituent tuning) .
Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?
Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
- Purification Protocols : Implement flash chromatography or recrystallization in ethanol/water mixtures to remove byproducts (e.g., unreacted thiourea) .
- Batch Consistency Monitoring : Track lot-to-lot variability via NMR and HPLC to ensure reproducibility in biological studies .
Methodological Notes
- Key References : Prioritize peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Bioorganic and Medicinal Chemistry Letters) and PubChem for structural validation .
- Data Sharing : Deposit raw spectral data in repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
